Cas no 1448075-65-7 (8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide)

8-Methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide is a synthetic small-molecule compound featuring a chromene-carboxamide core linked to a pyridinyl-substituted pyrazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The presence of the methoxy group enhances solubility and bioavailability, while the pyridinyl-pyrazole side chain may facilitate targeted interactions with protein binding sites. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound is suited for research applications in drug discovery, offering a scaffold for further derivatization to optimize pharmacological properties. High-purity synthesis ensures reproducibility in experimental settings.
8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide structure
1448075-65-7 structure
Product Name:8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
CAS No:1448075-65-7
MF:C21H18N4O4
MW:390.392024517059
CID:5765650
PubChem ID:71807849
Update Time:2025-08-05

8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1448075-65-7
    • 8-methoxy-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
    • AKOS024562340
    • 8-methoxy-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide
    • F6439-4012
    • 8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
    • Inchi: 1S/C21H18N4O4/c1-28-18-4-2-3-15-13-16(21(27)29-19(15)18)20(26)23-10-12-25-11-7-17(24-25)14-5-8-22-9-6-14/h2-9,11,13H,10,12H2,1H3,(H,23,26)
    • InChI Key: UCJMSLLOCRFAEB-UHFFFAOYSA-N
    • SMILES: O1C(C(=CC2C=CC=C(C1=2)OC)C(NCCN1C=CC(C2C=CN=CC=2)=N1)=O)=O

Computed Properties

  • Exact Mass: 390.13280507g/mol
  • Monoisotopic Mass: 390.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 95.3Ų

8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide Pricemore >>

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Additional information on 8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide

8-Methoxy-2-Oxo-N-{2-[3-(Pyridin-4-Yl)-1H-Pyrazol-1-Yl]Ethyl}-2H-Chromene-3-Carboxamide: A Comprehensive Overview

The compound 8-methoxy-2-oxo-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide (CAS No. 1448075-65-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound, characterized by its complex structure, has garnered attention due to its unique properties and potential applications in drug development and advanced materials.

Structure and Synthesis: The molecule features a chromene core, which is a fused bicyclic system consisting of a benzene ring and a gamma-pyrone moiety. The chromene system is further substituted with a methoxy group at the 8-position, an oxo group at the 2-position, and a carboxamide group at the 3-position. The carboxamide group is attached to an ethyl chain that terminates with a 1H-pyrazole ring substituted at the 3-position with a pyridine ring. This intricate structure was synthesized through a multi-step process involving advanced organic synthesis techniques, including coupling reactions and cyclization processes.

Chemical Properties: The compound exhibits interesting physical and chemical properties, including high stability under physiological conditions and excellent solubility in polar solvents. Its molecular weight is approximately 500 g/mol, and it has a melting point of around 150°C. The presence of multiple aromatic rings and heterocyclic groups contributes to its strong UV absorption properties, making it suitable for applications in optoelectronics.

Pharmacological Activity: Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways. Preclinical data suggest that it may act as an inhibitor of specific kinase enzymes, which are implicated in cancer progression and inflammatory diseases. Additionally, the compound has shown promising results in vitro as an antioxidant agent, potentially offering benefits in the treatment of oxidative stress-related conditions.

Biological Utilization: The 8-methoxy chromene derivative has been explored for its ability to penetrate cellular membranes efficiently, making it a candidate for drug delivery systems. Its bioavailability has been optimized through structural modifications, enhancing its potential for therapeutic applications.

Toxicological Profile: Safety assessments indicate that the compound exhibits low toxicity in acute toxicity studies. Chronic toxicity studies are currently underway to evaluate its long-term safety profile.

Applications in Material Science: Beyond pharmacology, this compound has shown promise in material science applications due to its electronic properties. It has been investigated as a component in organic light-emitting diodes (OLEDs) and as a photosensitizer in photovoltaic devices.

Future Directions: Ongoing research aims to further elucidate the mechanism of action of this compound and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into clinical trials.

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